(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
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Overview
Description
(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features an acridine core, which is a tricyclic aromatic system, and a carboxylic acid functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid typically involves the condensation of 4-chlorobenzaldehyde with 2,3-dihydro-1H-acridine-9-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the acridine ring to a single bond, forming dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the acridine ring.
Substitution: Various substituted acridine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has potential applications in biological research, particularly in studying the interactions of acridine derivatives with DNA and proteins. Its ability to intercalate into DNA makes it a useful tool for investigating DNA-binding properties and mechanisms.
Medicine
In medicine, acridine derivatives are known for their antimicrobial and anticancer properties. This compound may serve as a lead compound for developing new therapeutic agents targeting various diseases.
Industry
Industrially, this compound can be used in the development of dyes, pigments, and other materials due to its stable aromatic structure and vibrant coloration.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The acridine core can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death in microbial or cancer cells. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues in enzymes, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4′-hydroxybenzophenone: This compound shares the chlorophenyl group but lacks the acridine core.
Methylammonium lead halides: These compounds have different applications but share the property of forming complex structures with unique properties.
Sulfur compounds: While structurally different, sulfur compounds also exhibit diverse chemical reactivity and applications.
Uniqueness
(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is unique due to its combination of an acridine core and a carboxylic acid group, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C21H16ClNO2 |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C21H16ClNO2/c22-15-10-8-13(9-11-15)12-14-4-3-6-17-19(21(24)25)16-5-1-2-7-18(16)23-20(14)17/h1-2,5,7-12H,3-4,6H2,(H,24,25)/b14-12+ |
InChI Key |
ZEMWAFJIOKMVRN-WYMLVPIESA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Origin of Product |
United States |
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